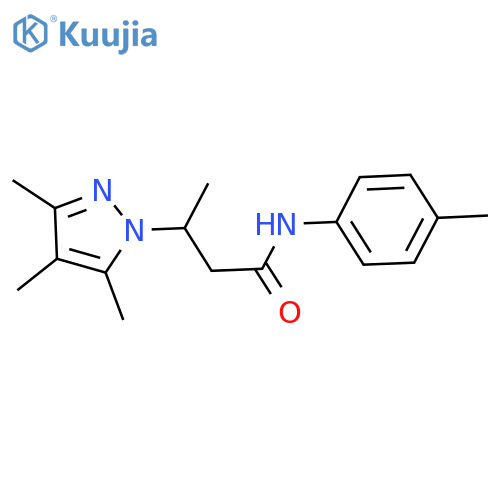

Cas no 957502-51-1 (N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide)

957502-51-1 structure

商品名:N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

CAS番号:957502-51-1

MF:C17H23N3O

メガワット:285.3840239048

CID:6438382

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

-

- インチ: 1S/C17H23N3O/c1-11-6-8-16(9-7-11)18-17(21)10-12(2)20-15(5)13(3)14(4)19-20/h6-9,12H,10H2,1-5H3,(H,18,21)

- InChIKey: RNVGPYDPTWYZCG-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)CC(=O)NC2C=CC(=CC=2)C)C(C)=C(C(C)=N1)C

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3238-0069-2mg |

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |

957502-51-1 | 90%+ | 2mg |

$88.5 | 2023-07-28 | |

| Life Chemicals | F3238-0069-3mg |

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |

957502-51-1 | 90%+ | 3mg |

$94.5 | 2023-07-28 | |

| Life Chemicals | F3238-0069-2μmol |

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |

957502-51-1 | 90%+ | 2μmol |

$85.5 | 2023-07-28 | |

| Life Chemicals | F3238-0069-1mg |

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide |

957502-51-1 | 90%+ | 1mg |

$81.0 | 2023-07-28 |

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

957502-51-1 (N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量